molecular formula C17H32O4 B12645275 Dodecyl hydrogen glutarate CAS No. 94278-10-1

Dodecyl hydrogen glutarate

Cat. No.: B12645275
CAS No.: 94278-10-1
M. Wt: 300.4 g/mol
InChI Key: UKYJMLNALVDWAY-UHFFFAOYSA-N
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Description

Dodecyl hydrogen glutarate: is an organic compound with the molecular formula C17H32O4. It is an ester derived from glutaric acid and dodecanol. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, glutaric acid and dodecanol, are fed into a reactor along with the acid catalyst. The mixture is heated and stirred, and the water formed during the reaction is continuously removed. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodecyl hydrogen glutarate can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids.

    Reduction: The ester group in this compound can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecanoic acid and glutaric acid.

    Reduction: Formation of dodecanol and glutaric acid.

    Substitution: Formation of dodecyl amide and glutaric acid derivatives.

Scientific Research Applications

Chemistry: Dodecyl hydrogen glutarate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, it is used as a component in the formulation of buffers and media for cell culture.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates.

Industry: It is widely used in the production of detergents, emulsifiers, and lubricants due to its surfactant properties.

Mechanism of Action

The primary mechanism of action of dodecyl hydrogen glutarate is its ability to reduce surface tension. This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances. The ester group in the molecule can also participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.

    Dodecyl benzene sulfonate: A widely used surfactant in detergents.

    Dodecyl succinate: Similar ester compound derived from succinic acid.

Uniqueness: Dodecyl hydrogen glutarate is unique due to its specific ester linkage derived from glutaric acid, which imparts distinct chemical properties compared to other dodecyl esters. Its ability to undergo various chemical reactions while maintaining surfactant properties makes it valuable in both research and industrial applications.

Properties

CAS No.

94278-10-1

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

5-dodecoxy-5-oxopentanoic acid

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-15-21-17(20)14-12-13-16(18)19/h2-15H2,1H3,(H,18,19)

InChI Key

UKYJMLNALVDWAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCC(=O)O

Origin of Product

United States

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